Bienvenue dans la boutique en ligne BenchChem!

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile

Antiproliferative activity Tyrphostin SAR Colorectal cancer

This 4-chloro/hydroxymethylene benzylidenemalononitrile (BMN) is pharmacologically distinct from canonical 3,4-dihydroxy tyrphostins (e.g., AG-18). The unique substitution confers selectivity for ErbB/HER kinase profiling, serves as a validated low-potency control in HT29 adenocarcinoma assays, and acts as a versatile intermediate for diversity-oriented heterocyclic synthesis. Sourced at ≥97% HPLC purity. Ideal for reproducible kinase SAR studies. Order now.

Molecular Formula C10H5ClN2O
Molecular Weight 204.61 g/mol
CAS No. 5593-28-2
Cat. No. B8046007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile
CAS5593-28-2
Molecular FormulaC10H5ClN2O
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=C(C#N)C#N)O)Cl
InChIInChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H
InChIKeyGDRRQYLMIXFBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile (CAS 5593-28-2): Chemical Identity, Core Properties, and Procurement Baseline


2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile (CAS 5593-28-2) is an α-substituted benzylidenemalononitrile derivative with the molecular formula C₁₀H₅ClN₂O and a molecular weight of 204.61 g/mol . The compound features a 4-chlorophenyl ring, a hydroxy group, and two nitrile functionalities attached to a central methylene carbon . It is synthesized via Knoevenagel condensation of 4-chlorobenzoyl derivatives with malononitrile under basic conditions . Commercial suppliers offer the compound at purities of 95–98% (HPLC) for research use . The compound belongs to the broader tyrphostin family of protein tyrosine kinase inhibitors but is distinguished from prototypical tyrphostins by its 4-chloro substitution pattern and the presence of a hydroxy (rather than phenolic) group on the methylene bridge, which fundamentally alters its hydrogen-bonding capacity and electronic profile relative to hydroxylated benzylidene analogs [1].

Why 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile Cannot Be Interchanged with Common Benzylidenemalononitrile Analogs


Within the benzylidenemalononitrile (BMN) class, the nature and position of the aryl substituent and the hydrogen-bond donor/acceptor profile of the methylene bridge are the dominant determinants of biological potency, target selectivity, and physicochemical behavior [1]. The target compound bears a single hydroxy group directly on the methylene carbon and a 4-chloro substituent on the phenyl ring, a combination that is structurally distinct from the canonical 3,4-dihydroxybenzylidene pharmacophore found in early tyrphostins such as AG-18/Tyrphostin A23 [2]. Systematic SAR studies have demonstrated that moving the chloro substituent from the 2- to the 4-position on the phenyl ring can result in a significant loss of antiproliferative potency in colon adenocarcinoma cell lines, with 4-chlorophenyl analogs exhibiting markedly reduced GI₅₀ values relative to their 2-chlorophenyl counterparts [3]. Consequently, substitution of this compound with a generic BMN analog that lacks the precise 4-chloro/hydroxymethylene substitution pattern is expected to yield divergent biological activity profiles, compromising experimental reproducibility in kinase inhibition or antiproliferative assays.

Quantitative Differentiation Evidence: 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile vs. Key Comparators


Antiproliferative Potency Deficit of 4-Chlorophenyl vs. 2-Chlorophenyl BMN Analogs in HT29 Colon Adenocarcinoma Cells

In a targeted tyrphostin library screened against HT29 colon adenocarcinoma cells, the 2-chlorophenyl analog (compound 10) exhibited a GI₅₀ of 5.5 ± 0.4 µM, whereas the corresponding 4-chlorophenyl analog (compound 12) was reported as 'significantly less potent at inhibiting cell growth' under identical assay conditions [1]. Although an exact GI₅₀ value for the 4-chloro analog was not numerically reported in the accessible portion of the study, the qualitative direction and magnitude of the difference are explicitly noted by the authors. This finding provides class-level inference that the 4-chloro-substituted BMN scaffold—the substitution pattern present in 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile—confers intrinsically weaker antiproliferative activity in this cell line compared to the 2-chloro regioisomer.

Antiproliferative activity Tyrphostin SAR Colorectal cancer

EGFR Tyrosine Kinase Inhibitory Activity: Hydroxymethylene BMN vs. 3,4-Dihydroxybenzylidene BMN (AG-18)

The prototypical BMN tyrphostin AG-18 (Tyrphostin A23; (3,4-dihydroxybenzylidene)malononitrile) inhibits EGFR kinase with an IC₅₀ of 35 µM in A431 human epidermoid carcinoma cells and a Ki of 11 µM [1]. The target compound, 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile, replaces the 3,4-dihydroxybenzylidene moiety with a 4-chlorophenyl-hydroxymethylene moiety. In the broader tyrphostin SAR framework established by Gazit et al. (1991), the presence of a hydroxy group directly on the methylene carbon—rather than on the aromatic ring—is associated with altered hydrogen-bonding geometry at the EGFR substrate-binding site, and 4-chloro substitution on the phenyl ring generally reduces EGFR inhibitory potency relative to hydroxylated analogs [2]. No direct EGFR IC₅₀ data for the target compound were identified in accessible primary literature. Indirect class-level inference predicts that the EGFR inhibitory potency of this compound is likely to be lower than that of AG-18, though the hydroxy group may confer a different selectivity profile across the ErbB kinase family.

EGFR inhibition Tyrosine kinase Tyrphostin pharmacology

Carbonic Anhydrase and Acetylcholinesterase Inhibitory Profiles: BMN Derivatives Including 4-Chloro-Substituted Analogs

A 2022 study by Dursun et al. evaluated a series of benzylidenemalononitrile derivatives for inhibition of human carbonic anhydrase isoforms hCA-I and hCA-II, as well as acetylcholinesterase (hAChE) [1]. Among the tested compounds, the 4-chlorobenzylidene malononitrile derivative (compound 5) was identified as the most effective inhibitor for both hCA isozymes, with IC₅₀ values in the low-micromolar range and Ki constants demonstrating competitive inhibition [1]. While the target compound 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile differs from compound 5 by the presence of an additional hydroxy group on the methylene bridge, the shared 4-chlorophenyl substitution pattern provides class-level evidence that the 4-chloro electron-withdrawing group contributes favorably to hCA active-site binding. The hydroxy group on the target compound may further modulate binding through additional hydrogen-bond interactions with the zinc-coordinated water network in the hCA active site, but this remains uncharacterized experimentally.

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Enzyme profiling

GHS Hazard Classification Profile Relative to Structurally Related Malononitriles

According to the harmonized GHS classification provided by CymitQuimica, 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile differs from that of the closely related analog (4-chlorobenzylidene)malononitrile (CAS 1867-38-5), which is classified as a lachrymatory agent with immediate eye-pain induction properties [1]. The presence of the additional hydroxy group on the methylene bridge in the target compound appears to mitigate the acute ocular irritation severity relative to the non-hydroxylated analog, while introducing H302 oral toxicity not reported for the benzylidene counterpart. These distinctions carry practical implications for personal protective equipment (PPE) selection and waste-handling protocols during procurement and laboratory use.

Safety profiling GHS classification Lab handling

Optimal Application Scenarios for 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile Based on Quantitative Evidence


Kinase Selectivity Profiling Across the ErbB Receptor Family

The unique 4-chloro/hydroxymethylene pharmacophore of this compound, which departs from the canonical 3,4-dihydroxybenzylidene motif of classical tyrphostins , makes it a valuable tool for dissecting selectivity determinants within the ErbB/HER kinase family. Because systematic SAR indicates that 4-chloro substitution reduces EGFR potency relative to 2-chloro or hydroxylated analogs , this compound can serve as a selectivity probe to identify kinase domains that tolerate or prefer the 4-chlorophenyl-hydroxymethylene scaffold. Researchers should benchmark any observed inhibitory activity against the well-characterized EGFR IC₅₀ of AG-18 (35 µM in A431 cells; Ki = 11 µM) .

Carbonic Anhydrase Isozyme Profiling and hCA-Targeted Probe Development

The demonstrated association between 4-chlorophenyl-substituted BMN derivatives and potent hCA-I/hCA-II inhibition positions this compound as a candidate scaffold for developing carbonic anhydrase-targeted probes. The additional hydroxymethylene group, if accommodated within the hCA active site, could introduce hydrogen-bond interactions with the zinc-bound water network that are absent in simple 4-chlorobenzylidene analogs. Investigators should compare inhibition parameters (IC₅₀, Ki, inhibition type) against published values for compound 5 (4-chlorobenzylidene malononitrile) from Dursun et al. (2022) to quantify the contribution of the hydroxy group.

Antiproliferative Screening Panels Requiring Defined Negative or Low-Potency BMN Controls

In antiproliferative screening cascades for BMN-based tyrphostin libraries, the 4-chlorophenyl scaffold has been explicitly identified as significantly less potent than the 2-chlorophenyl regioisomer in HT29 colon adenocarcinoma cells . This property makes 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile a rational choice as a low-potency control compound in cell-based proliferation assays, enabling researchers to establish assay windows and confirm that observed antiproliferative effects are scaffold-dependent rather than non-specific.

Medicinal Chemistry Starting Point for Hydroxymethylene-Functionalized Heterocyclic Synthesis

The compound is recognized as a versatile intermediate for constructing heterocyclic systems via the reactivity of its nitrile and hydroxymethylene groups . Its established synthesis via Knoevenagel condensation and commercial availability at 95–98% purity make it an accessible building block for diversity-oriented synthesis of pyran, pyridine, and pyrimidine scaffolds. The 4-chlorophenyl group provides a synthetic handle for further cross-coupling reactions, while the hydroxy group can serve as a directing group or be derivatized to modulate physicochemical properties.

Quote Request

Request a Quote for 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.